molecular formula C54H74N6O16S B12306302 (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Cat. No.: B12306302
M. Wt: 1095.3 g/mol
InChI Key: WGXIBGJQQHWGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(DBCO-PEG4)-N-Biotin-PEG4-NHS is a versatile biotinylation reagent used for labeling azide-containing biomolecules via copper-free strain-promoted alkyne-azide click chemistry (SPAAC). This compound contains a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) linker, a biotin moiety, and an N-hydroxysuccinimidyl (NHS) ester. The hydrophilic PEG linker enhances the solubility and accessibility of the biotin moiety, making it an efficient tool for bioconjugation and detection applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(DBCO-PEG4)-N-Biotin-PEG4-NHS involves multiple steps:

Industrial Production Methods

Industrial production of N-(DBCO-PEG4)-N-Biotin-PEG4-NHS typically involves large-scale synthesis using automated synthesis platforms. The process includes precise control of reaction conditions, purification steps, and quality control to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(DBCO-PEG4)-N-Biotin-PEG4-NHS primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly selective and efficient, occurring under mild conditions without the need for a copper catalyst .

Common Reagents and Conditions

Major Products

The major product formed from the SPAAC reaction is a stable triazole linkage between the DBCO group and the azide-containing biomolecule .

Scientific Research Applications

N-(DBCO-PEG4)-N-Biotin-PEG4-NHS has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(DBCO-PEG4)-N-Biotin-PEG4-NHS involves the formation of a stable triazole linkage through the SPAAC reaction. The DBCO group reacts with azide-containing biomolecules, forming a covalent bond. The biotin moiety then allows for detection and purification using streptavidin or avidin affinity reagents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(DBCO-PEG4)-N-Biotin-PEG4-NHS is unique due to its combination of the DBCO group, PEG linker, biotin moiety, and NHS ester. This combination allows for efficient and selective bioconjugation, enhanced solubility, and easy detection and purification .

Properties

Molecular Formula

C54H74N6O16S

Molecular Weight

1095.3 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C54H74N6O16S/c61-47(15-16-49(63)59-39-43-9-2-1-7-41(43)13-14-42-8-3-4-10-45(42)59)55-20-24-69-28-32-73-36-38-75-34-30-71-26-22-58(48(62)12-6-5-11-46-53-44(40-77-46)56-54(67)57-53)21-25-70-29-33-74-37-35-72-31-27-68-23-19-52(66)76-60-50(64)17-18-51(60)65/h1-4,7-10,44,46,53H,5-6,11-12,15-40H2,(H,55,61)(H2,56,57,67)

InChI Key

WGXIBGJQQHWGKY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C(=O)CCCCC5C6C(CS5)NC(=O)N6

Origin of Product

United States

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